molecular formula C7H10O2 B12297872 Methyl 1-vinylcyclopropane-1-carboxylate

Methyl 1-vinylcyclopropane-1-carboxylate

Cat. No.: B12297872
M. Wt: 126.15 g/mol
InChI Key: OBOWOHFXWOXZKK-UHFFFAOYSA-N
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Description

Methyl 1-vinylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H10O2. It is characterized by a cyclopropane ring substituted with a vinyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-vinylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-vinylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-vinylcyclopropane-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-vinylcyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. For instance, the vinyl group can undergo isomerization or participate in radical reactions, leading to the formation of different products. Metalloradical catalysis has been shown to facilitate reversible cis/trans isomerization of vinylcyclopropanes, highlighting the compound’s unique reactivity .

Properties

IUPAC Name

methyl 1-ethenylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-7(4-5-7)6(8)9-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOWOHFXWOXZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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